N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-substituted phenyl ring, a pyrrolidine ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylphenylamine and 3-bromobutanoyl chloride.
Formation of Intermediate: The 2-chloro-6-methylphenylamine reacts with 3-bromobutanoyl chloride in the presence of a base such as triethylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with pyrrolidine to form the final product.
Hydrochloride Formation: The final product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-methylphenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride
- (2-Chloro-6-methylphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride stands out due to its specific structural features, such as the combination of a chloro-substituted phenyl ring and a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
77985-19-4 |
---|---|
Molecular Formula |
C15H22Cl2N2O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-3-pyrrolidin-1-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-11-6-5-7-13(16)15(11)17-14(19)10-12(2)18-8-3-4-9-18;/h5-7,12H,3-4,8-10H2,1-2H3,(H,17,19);1H |
InChI Key |
UEPAZWZNALYRHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CC(C)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.